molecular formula C36H48N4O7 B141861 Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide CAS No. 152015-61-7

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

Cat. No. B141861
M. Wt: 648.8 g/mol
InChI Key: WYINEYKFNBTACN-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is C36H48N4O7 . Its molecular weight is 648.79 . The structure includes a benzyl group, three leucine residues, and a 4-methyl-coumaryl-7-amide group .


Physical And Chemical Properties Analysis

The boiling point of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is predicted to be 887.7±65.0 °C . Its density is predicted to be 1.174±0.06 g/cm3 . It is soluble in acetone, DMF, and DMSO . The compound is a solid at room temperature .

Scientific Research Applications

Overview of Coumarin Chemistry

Coumarins, including derivatives like 4-methyl-coumaryl-7-amide, are important in both natural and synthetic chemistry, offering a vast array of biological activities. They serve as starting materials or precursors in various industries due to their unique chemical and photochemical properties. For instance, 3-hydroxycoumarin, a relative of the 4-methyl-coumaryl group, is noted for its numerous applications in biology due to its chemical reactivity and biological properties. This highlights the importance of coumarin derivatives in developing new chemical entities with potential therapeutic or industrial applications (Yoda, 2020).

Coumarin in Pharmacological and Nutritional Research

Coumarin derivatives have been identified for their wide spectrum of bioactivities, which include antitumor, anti-inflammation, antiviral, and antibacterial effects. Research has shown that structural modifications of coumarin molecules can tailor them for specific sites to prevent systemic side effects, emphasizing their potential in drug design and development. This adaptability makes them an interesting subject for further pharmacological studies, aiming at creating more effective and less toxic therapeutic agents (Zhu & Jiang, 2018).

Advanced Synthesis Techniques

Recent advancements in synthetic methodologies, including microwave-assisted synthesis, have been applied to coumarin derivatives, enhancing the efficiency of producing these compounds. Such techniques offer rapid and diverse synthetic routes, contributing to the exploration of benzoxazole derivatives, which share a core structure with coumarins. This advancement underscores the continuous evolution of synthetic organic chemistry, enabling the creation of complex molecules with potential applications in various scientific domains (Özil & Menteşe, 2020).

Coumarin-Based Materials Science

In the field of materials science, coumarin derivatives have shown significant promise. Their incorporation into polymers to create CO2-responsive materials is a notable application. These polymers, which can respond to CO2 stimuli, are advantageous for capturing CO2 directly from the air, demonstrating the potential of coumarin derivatives in addressing environmental challenges and contributing to the development of "green" materials (Lin & Théato, 2013).

properties

CAS RN

152015-61-7

Product Name

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

Molecular Formula

C36H48N4O7

Molecular Weight

648.8 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1

InChI Key

WYINEYKFNBTACN-DTXPUJKBSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Appearance

Assay:≥98%A solid

Other CAS RN

152015-61-7

synonyms

enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide
ZLLL-MCA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 2
Reactant of Route 2
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 3
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 4
Reactant of Route 4
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 5
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Reactant of Route 6
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.